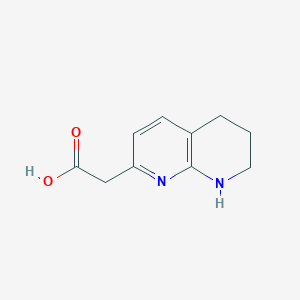

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid

Descripción

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid (CAS: 445490-61-9) is a bicyclic heterocyclic compound featuring a partially saturated 1,8-naphthyridine core with an acetic acid substituent at the 2-position. Its molecular formula is C₁₀H₁₂N₂O₂ (molecular weight: 192.22 g/mol). The compound’s structure combines a rigid tetrahydronaphthyridine scaffold with a polar carboxylic acid group, making it a versatile intermediate in medicinal chemistry, particularly for designing receptor antagonists and prodrugs .

Propiedades

IUPAC Name |

2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-9(14)6-8-4-3-7-2-1-5-11-10(7)12-8/h3-4H,1-2,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVUZBPRQFCHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626583 | |

| Record name | (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445490-61-9 | |

| Record name | (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 445490-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production methods for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Synthetic Routes and Key Precursors

The compound is typically synthesized via multi-step sequences involving cyclization and functionalization. A representative pathway involves:

-

Pictet–Spengler Cyclization : Formation of the tetrahydronaphthyridine core from pyridine derivatives via acid-catalyzed cyclization (e.g., using ethyl glyoxylate polymer) .

-

Side-Chain Introduction : The acetic acid moiety is introduced through alkylation or nucleophilic substitution. For example, diethyl chlorophosphate-mediated phosphorylation of pyridinylmethyl intermediates followed by hydrolysis .

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core cyclization | NH₃, HCl, heat (60°C) | 79% | |

| Phosphorylation | s-BuLi, diethyl chlorophosphate, THF (−42°C) | 45% | |

| Carboxylic acid formation | Hydrolysis (NaOH/HCl) | 89% |

Functionalization of the Acetic Acid Side Chain

The carboxylic acid group undergoes typical derivatization:

-

Esterification : Reacts with acyl halides (e.g., benzoyl chloride) in benzene/pyridine under reflux to form esters .

-

Amidation : Coupling with amines using EDCl/HOBt or carbodiimide reagents yields amides, critical for bioactive analogs .

Example Reaction:

Modifications to the Tetrahydronaphthyridine Core

-

N-Alkylation : The secondary amine undergoes alkylation with iodomethane or benzyl bromide in DMF to form quaternary salts .

-

Electrophilic Substitution : Bromination or nitration at the C-4 position of the naphthyridine ring under acidic conditions .

-

Reductive Amination : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces imine intermediates to secondary amines .

Table 2: Core Modification Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| N-Methylation | CH₃I, DMF, 25°C, 60 h | Quaternary ammonium salt |

| Bromination | Br₂, H₂SO₄, 0°C | 4-Bromo derivative |

Stability and Reactivity Considerations

-

Acid Sensitivity : The tetrahydropyridine ring undergoes ring-opening under strong acidic conditions (e.g., concentrated HCl) .

-

Oxidation : Susceptible to peroxide-mediated oxidation at the saturated C-7 position, forming dihydro derivatives .

Industrial-Scale Adaptations

Aplicaciones Científicas De Investigación

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to have high affinity for αvβ6 integrin, which plays a crucial role in cell adhesion and signaling pathways . This interaction can modulate various cellular processes, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery. Below is a detailed comparison of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-acetic acid with key analogs, focusing on structural variations, pharmacological profiles, and physicochemical properties.

Substituted 1,8-Naphthyridine Carboxylic Acids

Alkyl and Aryl Derivatives

Prodrug and Protected Derivatives

Pharmacological and Physicochemical Insights

Physicochemical Properties

| Property | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic Acid | 1,5-Naphthyridine-2-carboxylic Acid | 5e (Nonanoic Acid Derivative) |

|---|---|---|---|

| Molecular Weight | 192.22 g/mol | 178.19 g/mol | ~450 g/mol |

| logP (Predicted) | 1.3 | 1.0 | 3.8 |

| Solubility | High (due to -COOH) | Moderate | Low (lipophilic chain) |

| pKa | ~4.5 (carboxylic acid) | 1.51 | N/A |

Actividad Biológica

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive analysis of recent research findings.

Chemical Structure and Properties

The compound belongs to the class of naphthyridines and is characterized by a fused tetrahydro ring structure. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The structure enables it to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that 5,6,7,8-tetrahydro-1,8-naphthyridin-2-acetic acid exhibits several biological activities:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting specific bacterial enzymes.

- Anticancer Properties : Studies indicate that it can interfere with cellular signaling pathways in cancer cells, potentially inducing apoptosis and inhibiting cell proliferation .

- Integrin Inhibition : It has been identified as a potent inhibitor of the integrin alpha(v)beta(3), which plays a significant role in tumor growth and angiogenesis .

The biological activity of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-acetic acid can be attributed to its ability to bind selectively to specific molecular targets:

- Enzyme Inhibition : The compound binds to bacterial enzymes and integrins, inhibiting their activity and leading to antibacterial and anticancer effects .

- Cell Signaling Interference : It disrupts pathways involved in cell survival and proliferation, particularly in cancer cells .

Research Findings

Recent studies have provided valuable insights into the efficacy and mechanisms of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Target | Effectiveness | Reference |

|---|---|---|---|

| Antibacterial | Bacterial Enzymes | Inhibition observed | |

| Anticancer | Cancer Cell Signaling | Induces apoptosis | |

| Integrin Inhibition | Alpha(v)beta(3) | Potent inhibitor |

Case Studies

- Antibacterial Study : A study evaluated the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

- Cancer Research : In vitro studies demonstrated that treatment with 5,6,7,8-tetrahydro-1,8-naphthyridin-2-acetic acid led to reduced proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Integrin Inhibition : A series of experiments focused on the compound's ability to inhibit the integrin alpha(v)beta(3). The results showed that it effectively suppressed tumor growth in animal models by blocking angiogenesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.